(ジクロロメチル)(トリエトキシ)シラン

説明

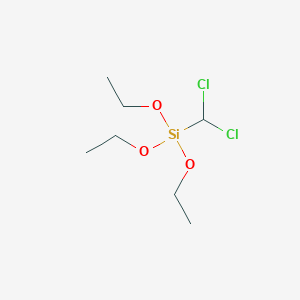

(Dichloromethyl)(triethoxy)silane is an organosilicon compound with the chemical formula C7H16Cl2O3Si. It is a colorless, transparent liquid with a density of approximately 1.113 g/cm³ and a boiling point of 232°C . This compound is soluble in organic solvents and is commonly used as a crosslinking agent in silicone rubber and as an intermediate in organic silicon synthesis .

科学的研究の応用

(Dichloromethyl)(triethoxy)silane has a wide range of applications in scientific research and industry:

作用機序

Target of Action

(Dichloromethyl)(triethoxy)silane, also known as DICHLOROMETHYLTRIETHOXYSILANE, is primarily used as a silane coupling agent . Its primary targets are hydrophilic and hydrophobic silica nanoparticles . It plays a crucial role in the synthesis of these nanoparticles, enhancing their properties and applications.

Mode of Action

The compound interacts with its targets through a process known as hydrolysis and condensation . In this process, (Dichloromethyl)(triethoxy)silane reacts with water to form silanol groups, which then undergo condensation reactions to form siloxane bonds . This leads to the formation of a three-dimensional network-type polysiloxane .

Biochemical Pathways

The hydrolysis and condensation of (Dichloromethyl)(triethoxy)silane affect the biochemical pathways involved in the synthesis of polysilanes . Polysilanes are precursors to silicon carbide , a material with various applications in semiconductors, abrasives, and high-temperature structural materials.

Result of Action

The result of (Dichloromethyl)(triethoxy)silane’s action is the formation of hydrophilic and hydrophobic silica nanoparticles . These nanoparticles have a wide range of applications, including in the production of rubber compounds , where they enhance the interfacial compatibility between the elastomer and the filler surface .

Action Environment

The action, efficacy, and stability of (Dichloromethyl)(triethoxy)silane can be influenced by environmental factors. For instance, the hydrolysis and condensation reactions it undergoes are dependent on the presence of water . Additionally, its vapor pressure suggests that it is solely present in the gas phase in the atmosphere , which could influence its reactivity and the rate of its reactions.

準備方法

The synthesis of (Dichloromethyl)(triethoxy)silane typically involves the reaction of triethoxychlorosilane with chloroacetyl chloride, followed by neutralization with hydrochloric acid . The reaction conditions generally include:

Reactants: Triethoxychlorosilane and chloroacetyl chloride

Reaction Medium: Organic solvent

Temperature: Controlled to optimize yield

Neutralization: Hydrochloric acid to obtain the final product

Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities. The process is carefully monitored to ensure purity and consistency of the product .

化学反応の分析

(Dichloromethyl)(triethoxy)silane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.

Condensation: Silanols can further condense to form siloxane bonds, leading to polymeric structures.

Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include water for hydrolysis, catalysts for condensation, and nucleophiles for substitution reactions. Major products formed from these reactions include silanols, siloxanes, and substituted silanes .

類似化合物との比較

(Dichloromethyl)(triethoxy)silane can be compared with other similar compounds such as:

Triethoxysilane: Used in hydrosilylation reactions and valued for its ability to attach to silica surfaces.

Tetraethoxysilane: Commonly used in the preparation of silica and silicate glasses.

Hexaethoxydisiloxane: Forms cyclic siloxanes upon hydrolysis.

The uniqueness of (Dichloromethyl)(triethoxy)silane lies in its dichloromethyl group, which provides additional reactivity and versatility in various chemical reactions and applications .

生物活性

(Dichloromethyl)(triethoxy)silane, also known as dichloromethyl triethoxysilane (CAS No. 3069-40-7), is an organosilicon compound that has garnered attention for its unique properties and potential applications in various fields, including biology, materials science, and medicine. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

- Chemical Formula : CHClOSi

- Appearance : Colorless liquid

- Molecular Weight : 210.18 g/mol

This compound is characterized by the presence of both dichloromethyl and triethoxy functional groups, which contribute to its reactivity and versatility in forming silane coupling agents.

Synthesis Methods

Dichloromethyl triethoxysilane can be synthesized through various methods, including:

- Direct Reaction : Reacting dichloromethylsilane with triethanolamine under controlled conditions.

- Catalytic Methods : Utilizing catalysts to enhance the reaction efficiency and yield.

The general reaction can be represented as follows:

Mechanism of Action

The biological activity of dichloromethyl triethoxysilane primarily stems from its ability to form silane coupling agents. These agents facilitate strong adhesion between organic and inorganic materials by creating stable siloxane bonds through hydrolysis and condensation reactions. The hydrolysis of the ethoxy groups generates silanols, which can further condense to form robust siloxane networks.

Antimicrobial Properties

Research indicates that dichloromethyl triethoxysilane exhibits antimicrobial properties, making it suitable for applications in coatings and medical devices. It has been shown to effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

This antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes, leading to cell lysis.

Biocompatibility Studies

In medical applications, biocompatibility is crucial. Studies have shown that coatings made from dichloromethyl triethoxysilane do not elicit significant cytotoxic effects on human cell lines. For instance:

- Cell Viability Assay : Human fibroblast cells exposed to varying concentrations of the compound showed over 85% viability after 24 hours.

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 85 |

| 100 | 80 |

These results suggest that the compound can be safely used in biomedical applications without adversely affecting human cells.

Case Studies

-

Surface Modification for Biomedical Applications

- A study demonstrated the use of dichloromethyl triethoxysilane for modifying surfaces of medical implants to enhance biocompatibility and reduce bacterial colonization. The modified surfaces showed a significant reduction in biofilm formation compared to unmodified controls.

-

Drug Delivery Systems

- Research involving mesoporous silica nanoparticles functionalized with dichloromethyl triethoxysilane indicated improved drug loading capacities and controlled release profiles for therapeutic agents like moxifloxacin. This was particularly effective against Francisella tularensis infections in vitro.

-

Coating Technologies

- Investigations into coatings for surgical instruments revealed that applying a layer of dichloromethyl triethoxysilane significantly reduced microbial contamination on surfaces, enhancing sterilization efficacy.

特性

IUPAC Name |

dichloromethyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16Cl2O3Si/c1-4-10-13(7(8)9,11-5-2)12-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQMGECVDWVOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C(Cl)Cl)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20530990 | |

| Record name | (Dichloromethyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20530990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19369-03-0 | |

| Record name | (Dichloromethyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20530990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of (dichloromethyl)(triethoxy)silane in the formulation of electronic-grade silicone rubber, and how does it contribute to the final properties of the material?

A1: The provided abstract mentions that (dichloromethyl)(triethoxy)silane is part of a crosslinking agent mixture used in the preparation of electronic-grade single-component dealcoholizing-type room temperature cured silicone rubber []. While the specific role of (dichloromethyl)(triethoxy)silane isn't detailed, it likely contributes to the curing process.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。